molecular formula C13H8F3NO2 B1323370 2-(4-Trifluoromethylphenyl)nicotinic acid CAS No. 339538-65-7

2-(4-Trifluoromethylphenyl)nicotinic acid

Cat. No.: B1323370
CAS No.: 339538-65-7
M. Wt: 267.2 g/mol
InChI Key: BSJZOKLRDOUYFW-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethylphenyl)nicotinic acid is a nicotinic acid derivative featuring a trifluoromethyl (-CF₃) group at the para position of a phenyl ring attached to the pyridine moiety. This compound belongs to a class of fluorinated aromatic acids with applications in medicinal chemistry, particularly in the design of bioactive molecules. The trifluoromethyl group enhances lipophilicity, metabolic stability, and binding affinity to target proteins, making it a critical pharmacophore in drug discovery .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)9-5-3-8(4-6-9)11-10(12(18)19)2-1-7-17-11/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJZOKLRDOUYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624042
Record name 2-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339538-65-7
Record name 2-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethylphenyl)nicotinic acid typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials, efficient catalysts, and reaction conditions that ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethylphenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .

Scientific Research Applications

Medicinal Chemistry

2-(4-Trifluoromethylphenyl)nicotinic acid has shown promise as a lead compound in the development of therapeutics targeting various diseases:

  • Neurodegenerative Disorders : The compound is being investigated for its potential in treating conditions such as Alzheimer's disease. Studies indicate that it may selectively inhibit γ-secretase, an enzyme involved in the pathogenesis of Alzheimer's, while minimizing interactions with other enzymes that could lead to side effects.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Properties : The anti-inflammatory effects have also been noted, which could be beneficial in treating inflammatory diseases.

Agrochemical Applications

The trifluoromethyl group enhances the herbicidal activity of nicotinic acid derivatives. Research indicates that compounds with this moiety can effectively control key weeds in cereal crops. For example, derivatives have been developed for use in protecting crops from pests and diseases, demonstrating significant herbicidal activity against various grass species .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

  • Neuroprotective Effects : A study published in Pharmaceutical Science highlighted its role as a nicotinic acetylcholine receptor modulator, suggesting potential benefits in cognitive enhancement and neuroprotection . The compound’s ability to improve cognitive functions has been supported by animal model studies.
  • Cytotoxicity Against Cancer Cell Lines : In recent research, derivatives similar to this compound were tested against various cancer cell lines. One derivative exhibited selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), indicating its potential as an anticancer agent .

Biological Activities of this compound

Activity TypeObservationsReferences
NeuroprotectiveInhibits γ-secretase; enhances cognitive function
AntimicrobialExhibits activity against several bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro
HerbicidalEffective against key weeds in cereal crops

Case Studies Overview

Study FocusKey FindingsReference
NeuroprotectionModulation of nicotinic receptors improves cognition
Cancer TreatmentSelective VEGFR-2 inhibition leads to cytotoxicity

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of nicotinic acid derivatives are highly sensitive to substituent positions and functional groups. Below is a comparison of key analogs:

Table 1: Structural and Functional Comparison of 2-(4-Trifluoromethylphenyl)nicotinic Acid and Analogs
Compound Name Substituents Molecular Formula Molecular Weight Key Biological Activity Reference
This compound Phenyl-para-CF₃, pyridine-3-carboxylic acid C₁₃H₈F₃NO₂* 283.2* Inferred anticancer potential
4-(Trifluoromethyl)nicotinic acid Pyridine-4-CF₃ C₇H₄F₃NO₂ 191.11 Intermediate for drug synthesis
5-(4-Trifluoromethoxyphenyl)nicotinic acid Phenyl-para-OCF₃ C₁₃H₈F₃NO₃ 283.2 Pharmaceutical intermediate
6-(4-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid Pyridine-4-CF₃, 6-methoxyphenyl, 2-methyl C₁₅H₁₂F₃NO₃ 311.25 Undisclosed (research use)
5-(2-Fluorophenyl)-2-hydroxynicotinic acid Pyridine-2-OH, 5-ortho-F-phenyl C₁₂H₈FNO₃ 233.2 Undisclosed (research use)

*Assumed based on structural similarity to analogs.

Key Observations:

Trifluoromethyl vs. Trifluoromethoxy Groups :

  • The trifluoromethyl group (-CF₃) in this compound contributes to higher electron-withdrawing effects and lipophilicity compared to the trifluoromethoxy (-OCF₃) group in 5-(4-Trifluoromethoxyphenyl)nicotinic acid. This difference may influence membrane permeability and target binding .
  • Compound 4j (), which contains a 4-trifluoromethylphenyl group attached to an oxadiazole ring, demonstrated sub-micromolar IC₅₀ values against Bcl-2-expressing cancer cells, highlighting the importance of the -CF₃ group in enhancing potency .

Positional Isomerism :

  • 4-(Trifluoromethyl)nicotinic acid (pyridine-4-CF₃) lacks the phenyl ring present in this compound, resulting in reduced steric bulk and altered electronic properties. This simpler structure is often used as a building block for more complex molecules .

Additional Functional Groups: The hydroxyl group in 5-(2-Fluorophenyl)-2-hydroxynicotinic acid improves solubility but may reduce blood-brain barrier penetration compared to non-hydroxylated analogs .

Anticancer Activity:
  • Compound 4j (), a 4-trifluoromethylphenyl-oxadiazole derivative, inhibited Bcl-2 protein with IC₅₀ values of 0.2–0.5 µM in cancer cell lines. This suggests that the 4-trifluoromethylphenyl moiety plays a critical role in disrupting protein-protein interactions in apoptosis pathways .
  • Structural analogs like this compound may share similar mechanisms due to the -CF₃ group’s ability to enhance binding to hydrophobic pockets in target proteins.
Neuroprotective and Antioxidant Effects:
  • This implies that the -CF₃ group’s stability and lipophilicity contribute to mitigating oxidative stress .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The -CF₃ group increases logP values, enhancing membrane permeability. For example, 5-(4-Trifluoromethoxyphenyl)nicotinic acid has a predicted density of 1.409 g/cm³, indicating moderate lipophilicity .
  • Acid-Base Properties : The pKa of 5-(4-Trifluoromethoxyphenyl)nicotinic acid is 2.04, suggesting high solubility in acidic environments, which is favorable for oral absorption .

Biological Activity

2-(4-Trifluoromethylphenyl)nicotinic acid is a derivative of niacin, known for its diverse biological activities. This compound has garnered interest due to its potential applications in pharmacology, particularly concerning nicotinic acetylcholine receptors (nAChRs) and metabolic pathways. This article reviews the biological activity of this compound, focusing on its mechanism of action, cellular effects, and potential therapeutic applications.

The biological activity of this compound primarily stems from its interaction with nicotinic acid receptors and involvement in various metabolic pathways.

Target and Mode of Action

  • Nicotinic Acid Receptors : The compound acts as a ligand for nicotinic acid receptors, significantly influencing their activity. This interaction can modulate downstream signaling pathways, affecting gene expression and cellular functions such as proliferation and apoptosis.
  • Enzymatic Interactions : It interacts with enzymes involved in the synthesis and degradation of nicotinic acid derivatives, thereby influencing metabolic flux and levels of metabolites.

Biochemical Pathways

This compound is involved in critical biochemical pathways:

  • Synthesis of NAD+ : It plays a role in the conversion of nicotinic acid to nicotinamide adenine dinucleotide (NAD+), essential for cellular energy metabolism.
  • Antilipolytic Effects : Similar to niacin, it exhibits antilipolytic properties, leading to decreased plasma free fatty acids and reduced synthesis of triglycerides and very-low-density lipoproteins (VLDL) .

Cellular Effects

The compound's cellular effects are multifaceted:

  • Gene Expression Modulation : By binding to nicotinic receptors, it can alter gene expression profiles, impacting various cellular processes.
  • Cell Signaling : It influences cell signaling pathways that are crucial for maintaining cellular homeostasis and function.

Research Findings

Recent studies have explored the pharmacological properties of this compound:

StudyFindings
Demonstrated high affinity for α4β2-nAChR with low affinity for α7-nAChR. The compound showed antagonist properties at several nAChR subtypes.
Investigated the effects on lipid metabolism, showing significant impacts on HDL cholesterol levels through modulation of hepatic VLDL synthesis.
Explored the association between niacin metabolism and cardiovascular disease risk, indicating potential inflammatory mechanisms linked to its terminal metabolites.

Case Studies

  • Cardiovascular Disease : A study involving stable cardiac patients indicated that metabolites from niacin metabolism were associated with increased cardiovascular risk. This highlights the importance of understanding the metabolic pathways influenced by compounds like this compound in clinical settings .
  • Nicotinic Receptor Studies : In vitro studies demonstrated that derivatives similar to this compound could serve as valuable tools for studying nAChRs, with implications for addiction therapies .

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